ETHYL 2-[2-(4-NITROPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 2-[2-(4-nitrophenoxy)acetamido]-4-phenylthiophene-3-carboxylate: is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a nitrophenoxy group, an acetamido group, and a phenyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[2-(4-nitrophenoxy)acetamido]-4-phenylthiophene-3-carboxylate typically involves multiple steps. One common route includes the following steps:
Acylation: The formation of an acetamido group through acylation reactions.
Thiophene Ring Formation: The construction of the thiophene ring, often through cyclization reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted phenyl or thiophene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology and Medicine:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of novel pharmaceuticals.
Industry:
- Employed in the production of specialty chemicals and materials.
- Potential applications in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-nitrophenoxy)acetamido]-4-phenylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenoxy and acetamido groups can play crucial roles in binding to target sites, while the thiophene ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate
- 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate
Comparison:
- Structural Differences: While similar in having nitrophenoxy and acetamido groups, these compounds differ in their core structures (thiophene vs. thiazole or carbamate).
- Reactivity: The presence of different core structures can influence the reactivity and stability of these compounds.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
Properties
IUPAC Name |
ethyl 2-[[2-(4-nitrophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-2-28-21(25)19-17(14-6-4-3-5-7-14)13-30-20(19)22-18(24)12-29-16-10-8-15(9-11-16)23(26)27/h3-11,13H,2,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXMKNJWRGDHJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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